molecular formula C120H179N35O28S B575403 Myelin Oligodendrocyte Glycoprotein (35-55) (human) CAS No. 163158-19-8

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

Cat. No.: B575403
CAS No.: 163158-19-8
M. Wt: 2592.029
InChI Key: JZTWEKCSWFQBIT-RVMQXVHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein. This glycoprotein is a minor component of the myelin sheath, which insulates nerve fibers in the central nervous system. Myelin Oligodendrocyte Glycoprotein (35-55) (human) is known for its role in autoimmune diseases, particularly multiple sclerosis, where it serves as a target for immune responses .

Mechanism of Action

Target of Action

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .

Mode of Action

MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .

Biochemical Pathways

The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .

Pharmacokinetics

It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .

Result of Action

The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .

Action Environment

The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .

Biochemical Analysis

Biochemical Properties

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . It interacts with various biomolecules, including enzymes and proteins, within the immune system. For instance, it has been found to induce strong T and B cell responses .

Cellular Effects

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress antigen-specific T cell responses .

Molecular Mechanism

The molecular mechanism of action of Myelin Oligodendrocyte Glycoprotein (35-55) (human) involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) change over time. It has been observed that this compound suppresses antigen-specific T cell responses associated with autoimmune demyelination .

Dosage Effects in Animal Models

The effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) vary with different dosages in animal models. It has been shown to induce T cell-mediated multiple sclerosis in animal models .

Metabolic Pathways

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways .

Transport and Distribution

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is localized to oligodendrocytes and the outermost surface of myelin sheaths . This localization affects its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .

Scientific Research Applications

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is widely used in scientific research, particularly in the study of autoimmune diseases like multiple sclerosis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is unique due to its specific role in the immune response associated with multiple sclerosis. Unlike other myelin proteins, it is highly immunogenic and can induce strong T and B cell responses, making it a valuable tool for studying autoimmune mechanisms and developing targeted therapies .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTWEKCSWFQBIT-RVMQXVHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H179N35O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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